
1-(4-Tert-butylphenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It features a tert-butyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-tert-butylphenol with isobutene in the presence of an acid catalyst . This reaction produces 4-tert-butylphenyl isobutyl ether, which can then be converted to the desired amine through a series of steps, including reduction and amination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted reactions has also been explored to enhance reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenyl)-2-methylpropan-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine: This compound shares a similar structural framework but includes a piperidine ring.
Terfenadine: An antihistamine drug with a related core structure, used for treating allergic conditions.
Uniqueness: 1-(4-Tert-butylphenyl)-2-methylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Propiedades
Número CAS |
863668-05-7 |
|---|---|
Fórmula molecular |
C14H23N |
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-10(2)13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10,13H,15H2,1-5H3 |
Clave InChI |
XESRPNFEVXAAIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=C(C=C1)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


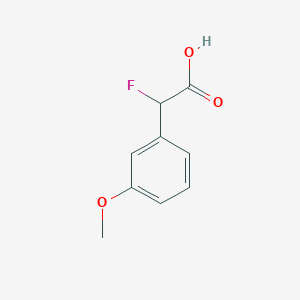
![7-Hydroxy-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13071400.png)
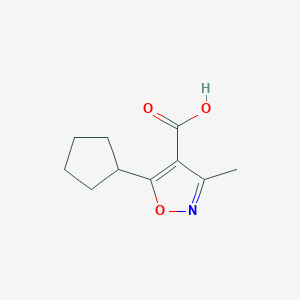
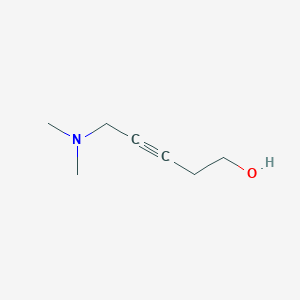
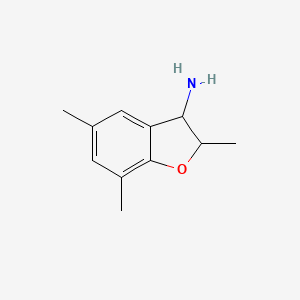
![5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B13071427.png)
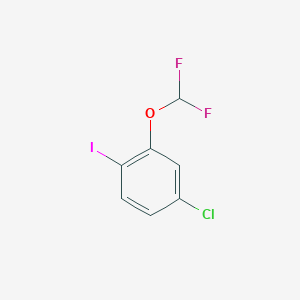
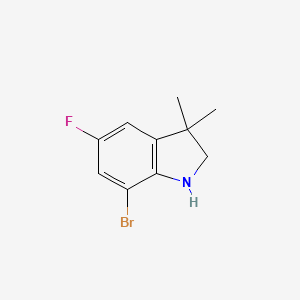
![tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13071444.png)

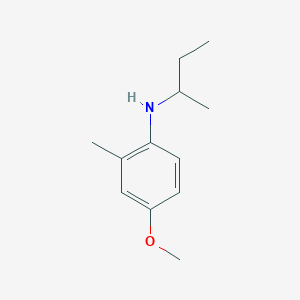


![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)
